molecular formula C19H19NO4 B095257 [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16222-55-2

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

Katalognummer: B095257
CAS-Nummer: 16222-55-2
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: HJUVJAPUEFRVTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is an organic compound that features a biphenyl group, a propynyl group, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate typically involves multiple steps:

    Formation of the biphenylyloxy group: This can be achieved through a coupling reaction between a halogenated biphenyl and a suitable nucleophile.

    Introduction of the propynyl group: This step might involve the use of a propargyl halide and a base to introduce the propynyl group.

    Formation of the carbamate group: This can be done by reacting the intermediate with an isocyanate or a carbamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form different products.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The biphenylyloxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield an aldehyde or a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(p-Biphenylyloxy)-2-propanol carbamate: Lacks the propynyl group.

    1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.

    1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate.

Uniqueness

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is unique due to the presence of both the propynyl and carbamate groups, which can impart specific chemical and biological properties not found in similar compounds.

Eigenschaften

CAS-Nummer

16222-55-2

Molekularformel

C19H19NO4

Molekulargewicht

325.4 g/mol

IUPAC-Name

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

InChI

InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21)

InChI-Schlüssel

HJUVJAPUEFRVTA-UHFFFAOYSA-N

SMILES

C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N

Kanonische SMILES

C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N

Synonyme

1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.